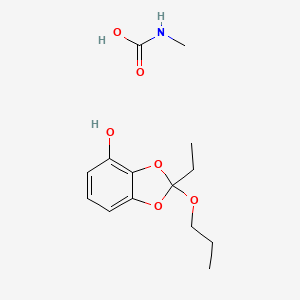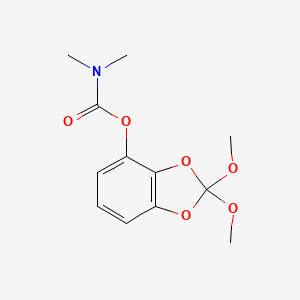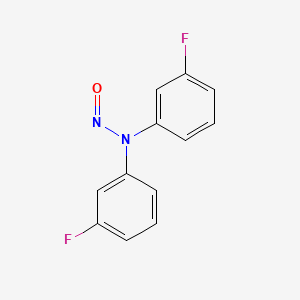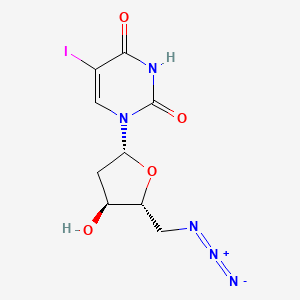
2-Ethyl-2-propoxy-1,3-benzodioxol-4-ol;methylcarbamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-2-propoxy-1,3-benzodioxol-4-ol;methylcarbamic acid is a complex organic compound that features a benzodioxole ring, an ethyl group, a propoxy group, and a methylcarbamic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-propoxy-1,3-benzodioxol-4-ol;methylcarbamic acid typically involves multiple steps, starting with the formation of the benzodioxole ring This can be achieved through the condensation of catechol with ethylene glycol under acidic conditions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-2-propoxy-1,3-benzodioxol-4-ol;methylcarbamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield hydroquinones or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., Br₂, Cl₂) or alkyl halides (e.g., R-X) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroquinones. Substitution reactions can lead to a variety of substituted benzodioxole derivatives.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-2-propoxy-1,3-benzodioxol-4-ol;methylcarbamic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including its effects on enzymes or cellular processes.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Industry: The compound can be used in the development of new materials or as an intermediate in the production of other chemicals.
Wirkmechanismus
The mechanism of action of 2-Ethyl-2-propoxy-1,3-benzodioxol-4-ol;methylcarbamic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Ethyl-1,3-benzodioxol-4-ol: Lacks the propoxy and methylcarbamic acid groups.
2-Propoxy-1,3-benzodioxol-4-ol: Lacks the ethyl and methylcarbamic acid groups.
1,3-Benzodioxol-4-ol: The simplest form, lacking both the ethyl, propoxy, and methylcarbamic acid groups.
Uniqueness
2-Ethyl-2-propoxy-1,3-benzodioxol-4-ol;methylcarbamic acid is unique due to the presence of both the ethyl and propoxy groups, as well as the methylcarbamic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
61083-28-1 |
|---|---|
Molekularformel |
C14H21NO6 |
Molekulargewicht |
299.32 g/mol |
IUPAC-Name |
2-ethyl-2-propoxy-1,3-benzodioxol-4-ol;methylcarbamic acid |
InChI |
InChI=1S/C12H16O4.C2H5NO2/c1-3-8-14-12(4-2)15-10-7-5-6-9(13)11(10)16-12;1-3-2(4)5/h5-7,13H,3-4,8H2,1-2H3;3H,1H3,(H,4,5) |
InChI-Schlüssel |
ADELQJLEEXVIJP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1(OC2=CC=CC(=C2O1)O)CC.CNC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N-{[2-(3-Methylbut-3-en-1-yl)phenyl]sulfanyl}-1-phenylmethanamine](/img/structure/B14609372.png)



![2-[(2-Chloro-2-phenylpropyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14609387.png)

